molecular formula C7H11BrCl2N2 B12509413 1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride

1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B12509413
M. Wt: 273.98 g/mol
InChI Key: ORFXWWIUGLXZTI-UHFFFAOYSA-N
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Description

®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride is a chiral amine compound that features a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride typically involves the bromination of a pyridine derivative followed by amination. One common method includes the use of bromine in nitrobenzene to brominate the pyridine ring, followed by a reduction step to introduce the ethanamine group. The final product is then converted to its dihydrochloride salt form for stability and ease of handling .

Industrial Production Methods

Industrial production methods for ®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyridine moiety allows for strong binding affinity, while the ethanamine group facilitates interactions with biological molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Properties

Molecular Formula

C7H11BrCl2N2

Molecular Weight

273.98 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H

InChI Key

ORFXWWIUGLXZTI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)Br)N.Cl.Cl

Origin of Product

United States

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